molecular formula C28H29NO3 B13449375 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid

Cat. No.: B13449375
M. Wt: 427.5 g/mol
InChI Key: TYINUJJIMXIIRB-RUZDIDTESA-N
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Description

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a diphenylacetic acid moiety

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetic acid

InChI

InChI=1S/C28H29NO3/c30-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-29(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H,30,31)/t25-/m1/s1

InChI Key

TYINUJJIMXIIRB-RUZDIDTESA-N

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid involves multiple steps, including the construction of the benzofuran ring, the formation of the pyrrolidine ring, and the introduction of the diphenylacetic acid moiety. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid can be compared with other similar compounds, such as:

The uniqueness of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid lies in its specific combination of functional groups and its potential therapeutic applications.

Biological Activity

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid, also known by its CAS number 1048979-16-3, is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C28H29NO3
Molecular Weight: 427.535 g/mol
IUPAC Name: 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetic acid
SMILES: OC(=O)C([C@@H]1CCN(CCc2ccc3OCCc3c2)C1)(c4ccccc4)c5ccccc5

The compound's structure features a pyrrolidine ring and a benzofuran moiety, which are critical for its biological activity.

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. Specifically, it has demonstrated the ability to inhibit:

  • Prostaglandin E2 synthesis : This is vital in mediating inflammation and pain.
  • Leukotriene synthesis : Inhibition of leukotrienes has implications for conditions such as asthma and allergic responses.

In Vitro Studies

In vitro studies have shown that 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid can inhibit COX and LOX activities at low micromolar concentrations. For instance:

  • IC50 Values : The compound exhibited IC50 values of approximately 0.1 µM for LOX inhibition in rat basophilic leukemia cells and 0.4 µM for human polymorphonuclear leukocytes (PMNs) .

In Vivo Studies

In vivo applications have demonstrated the compound's efficacy in reducing inflammation in animal models. Notably:

  • Mouse Ear Model : When applied topically, it significantly reduced leukotriene levels associated with arachidonic acid-induced skin inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Topical Application in Inflammation :
    • A study involving topical application on mouse ears showed a marked reduction in inflammation markers when treated with the compound compared to control groups .
  • Chronic Pain Models :
    • In chronic pain models, the compound demonstrated analgesic properties through its action on the COX pathway, suggesting potential for pain management therapies.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
COX InhibitionRam seminal vesicle>10
LOX InhibitionRat basophilic cells0.1
Prostaglandin E2Mouse macrophages1.1
Topical Anti-inflammatoryMouse ear modelN/A

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